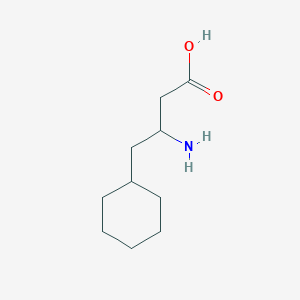

3-Amino-4-cyclohexylbutanoic acid

Description

Contextualization of β-Amino Acids in Chemical Biology

β-Amino acids represent a fascinating class of molecules that are structural isomers of the proteinogenic α-amino acids. wikipedia.org In contrast to α-amino acids, where the amino group is bonded to the carbon atom adjacent to the carboxyl group (the α-carbon), β-amino acids feature an amino group attached to the second carbon atom from the carboxyl group. wikipedia.org This structural variance is the cornerstone of their distinct chemical and biological properties.

In the field of chemical biology, β-amino acids are of considerable interest primarily because they serve as building blocks for β-peptides. researchgate.net These synthetic peptides can fold into stable, predictable secondary structures like helices and sheets, mimicking their natural α-peptide counterparts. researchgate.netacs.org A significant advantage of β-peptides is their remarkable resistance to proteolytic degradation by enzymes, a common challenge in the therapeutic application of natural peptides. acs.orghilarispublisher.com This enhanced stability makes them promising candidates for developing new drugs with improved longevity in biological systems. researchgate.net The incorporation of β-amino acids can modulate the conformation, biological activity, and receptor-binding capabilities of peptides, opening avenues for creating novel bioactive molecules. acs.orgworldscientific.com

Rationale for Investigating β-Amino Acid Derivatives with Cyclohexyl Moieties

The investigation into β-amino acid derivatives that feature cyclohexyl groups is propelled by the need to engineer molecules with precise conformational rigidity and increased lipophilicity. The cyclohexyl group is a bulky and non-polar moiety that can significantly influence the folding patterns of peptide chains. pharmablock.comnih.gov By restricting the available conformations, the cyclohexyl group helps to pre-organize the peptide backbone, promoting the formation of specific, stable secondary structures. nih.govacs.org

This level of conformational control is vital for the rational design of peptidomimetics that can accurately replicate the three-dimensional shapes of natural peptides and proteins, thereby enabling highly specific interactions with biological targets. nih.gov Furthermore, the lipophilic (fat-loving) nature of the cyclohexyl group can improve a molecule's ability to pass through cellular membranes, which is a critical factor for drugs that need to act inside a cell. pharmablock.com The strategic placement of a cyclohexyl group is therefore a powerful tool for medicinal chemists to fine-tune the structural and pharmacokinetic properties of β-amino acid-based compounds. pharmablock.comrsc.org

Overview of Research Trajectories for Structurally Related Amino Acids

The study of structurally related amino acids has provided a crucial foundation for exploring the potential of 3-Amino-4-cyclohexylbutanoic acid. For example, research on the γ-aminobutyric acid (GABA) analogues gabapentin (B195806) and pregabalin, which are widely used pharmaceuticals, has demonstrated the therapeutic value of amino acids containing cyclic alkyl groups. researchgate.netkoreamed.org Although these are γ-amino acids, not β-, their success spurred significant interest in developing other conformationally constrained amino acid derivatives to enhance binding affinity and biological effect. researchgate.netacs.orgnih.gov

More broadly, research into various cyclic β-amino acids has shown their utility as powerful building blocks in peptide science. nih.govworldscientific.com They are used to induce specific and stable helical folds in peptides and to serve as scaffolds for creating complex peptidomimetics. nih.govacs.org These research trajectories have highlighted the general principle that incorporating cyclic structures into amino acid backbones is a viable strategy for creating compounds with novel and potentially useful properties, setting a precedent for the focused investigation of this compound.

Current Gaps and Future Prospects in the Field Pertaining to this compound

Despite the broad interest in β-amino acids, specific research on this compound is still in its early stages. Much of the available information identifies it as a chemical intermediate, particularly as a precursor for synthesizing related compounds. ontosight.airesearchgate.net There is a significant gap in the literature regarding the intrinsic biological activities of this compound itself, as well as its simple derivatives. ontosight.ai

Future research efforts should be directed toward filling this knowledge gap. A systematic exploration of the pharmacological properties of this compound, including its individual stereoisomers, is a logical next step. ontosight.ai This would involve screening the compound against various biological targets, such as enzymes and receptors that are known to interact with amino acid-based molecules. ontosight.ai Furthermore, the incorporation of this compound into peptides could yield novel peptidomimetics with unique structural characteristics and enhanced metabolic stability. benthamdirect.com To enable these future studies, the development of more efficient and stereoselective methods for its synthesis will be of critical importance. ontosight.airesearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-amino-4-cyclohexylbutanoic acid |

InChI |

InChI=1S/C10H19NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |

InChI Key |

KFJPIMWRYYGPGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Cyclohexylbutanoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the 3-Amino-4-cyclohexylbutanoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking key chemical bonds. youtube.com For the this compound scaffold, several logical disconnections can be proposed, guiding the design of a synthetic route.

Cβ-N Bond Disconnection: This is one of the most common strategies for amino acids. It suggests that the amino group can be installed onto a pre-existing butanoic acid framework containing a suitable leaving group or an electrophilic center at the C-3 position. This approach often involves the nucleophilic substitution of a halide or the reductive amination of a ketone.

Cα-Cβ Bond Disconnection: This disconnection points towards a synthesis involving the coupling of a two-carbon fragment containing the carboxylic acid (or a precursor) and a two-carbon fragment containing the amino and cyclohexyl groups. Aldol-type reactions or conjugate additions are representative of this strategy.

Cγ-Cyclohexyl Bond Disconnection: This approach involves forming the bond between the butanoic acid backbone and the cyclohexyl ring. This could be achieved via the alkylation of a nucleophilic carbon at the C-4 position with a cyclohexyl electrophile or, more commonly, through the addition of a cyclohexyl organometallic reagent to a suitable four-carbon electrophile.

Classical and Modern Approaches to β-Amino Acid Synthesis

The synthesis of β-amino acids like this compound can be achieved through various established and modern chemical reactions.

The classical amidomalonate synthesis is a robust method for preparing α-amino acids. fiveable.mefiveable.me It involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the final product. libretexts.orgchemistry.coach

The standard amidomalonate synthesis produces α-amino acids and cannot directly form β-amino acids. However, the principles can be adapted through a homologation sequence, such as the Arndt-Eistert synthesis. In a hypothetical adaptation for this compound, one could start with the corresponding α-amino acid, 2-amino-3-cyclohexylpropanoic acid (cyclohexylalanine). This α-amino acid would be converted to its α-diazoketone derivative. Subsequent Wolff rearrangement in the presence of a silver catalyst would generate a ketene, which can be trapped by water to yield the one-carbon homologated β-amino acid, this compound. wiley-vch.deorganic-chemistry.org

Constructing the core scaffold of this compound often requires a sequence of reactions. rsc.org A plausible multi-step synthesis could begin with a molecule already containing the cyclohexyl group, such as cyclohexylacetaldehyde.

Chain Elongation: A Reformatsky reaction using ethyl bromoacetate (B1195939) and zinc could be employed to add a two-carbon ester unit, forming ethyl 3-hydroxy-4-cyclohexylbutanoate.

Introduction of the Amino Group: The hydroxyl group at the C-3 position can be converted into the desired amino group. This can be achieved by first oxidizing the alcohol to a ketone (3-oxo-4-cyclohexylbutanoate), followed by reductive amination. libretexts.org Alternatively, the hydroxyl group could be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide (B81097) (e.g., sodium azide), followed by reduction of the azide to the primary amine.

This type of sequential approach allows for the methodical construction of the carbon skeleton and the introduction of necessary functional groups. youtube.com

Rearrangement reactions provide powerful methods for synthesizing amines and carboxylic acid derivatives. The Curtius rearrangement, for example, is a versatile reaction that converts a carboxylic acid into an amine with one less carbon atom via an acyl azide and isocyanate intermediate. nih.gov

To apply this to the synthesis of this compound, one could start with cyclohexylmethylsuccinic acid. This dicarboxylic acid can be selectively esterified at one carboxyl group. The remaining free carboxylic acid is then converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide induces the Curtius rearrangement to form an isocyanate, which can then be hydrolyzed under acidic or basic conditions to yield the target β-amino acid.

Another relevant transformation is the Wolff rearrangement, which is the key step in the Arndt-Eistert synthesis mentioned earlier. organic-chemistry.org It facilitates the one-carbon homologation of carboxylic acids and is a cornerstone for converting α-amino acids into their β-analogs. wiley-vch.de

The introduction of the cyclohexyl group is a critical step in the synthesis. This can be accomplished at various stages of the synthetic sequence.

Grignard and Organocuprate Reactions: An alternative approach involves adding a cyclohexyl nucleophile to a butanoic acid precursor. For instance, the conjugate (Michael) addition of a lithium dicyclohexylcuprate reagent to an α,β-unsaturated ester like ethyl crotonate would place the cyclohexyl group at the β-position (C-3). This would require subsequent steps to introduce the amino group at this same position, which is synthetically challenging. A more direct method could involve the reaction of a cyclohexylmagnesium bromide (a Grignard reagent) with a suitable electrophile, such as an epoxide or an aldehyde, to form the crucial C-C bond.

During the synthesis of amino acids, the reactive amino (-NH2) and carboxyl (-COOH) groups must often be temporarily masked with protecting groups to prevent unwanted side reactions. nih.govspringernature.com The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their removal. jocpr.com

Table 1: Common Protecting Groups in Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Method | Cleavage Condition |

|---|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Reaction with Boc-anhydride (Boc₂O) | Strong acid (e.g., TFA) creative-peptides.com |

| Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) creative-peptides.combiosynth.com |

| Carboxyl Group | Benzyl (B1604629) ester | OBn | Reaction with benzyl alcohol (acid-catalyzed) | Hydrogenolysis (H₂, Pd/C) |

The orthogonality of these protecting groups is a key concept, allowing for the selective removal of one group in the presence of another. springernature.combiosynth.com For instance, the Fmoc group (base-labile) can be removed without affecting a tBu ester (acid-labile), enabling complex, multi-step syntheses. jocpr.com

While not directly a synthesis of the standalone amino acid, peptide coupling techniques are relevant as they involve the formation of an amide bond, a reaction that might be used in the final stages of a synthesis or in the subsequent use of the amino acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU are used to activate the carboxylic acid, facilitating its reaction with an amine to form a stable amide linkage.

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is paramount for its application in pharmaceuticals and biochemical research. ontosight.ai Several advanced synthetic strategies have been developed to control the stereochemistry at the chiral centers.

Asymmetric Synthesis Utilizing Chiral Catalysts or Auxiliaries

Asymmetric synthesis is a powerful approach for obtaining enantiomerically pure compounds. This often involves the use of chiral catalysts or auxiliaries that direct the stereochemical outcome of a reaction.

Chiral phosphoric acids have emerged as highly effective organocatalysts in a variety of enantioselective transformations. beilstein-journals.org These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org For instance, chiral phosphoric acid-catalyzed reactions have been successfully employed in the synthesis of axially chiral compounds with high enantioselectivity. beilstein-journals.org Similarly, bifunctional enamine catalysts have been utilized to enhance enantioselectivity in complex synthetic sequences. frontiersin.org

Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct a stereoselective reaction. researchgate.net Evans' oxazolidinones are well-known chiral auxiliaries used in the asymmetric alkylation of enolates. researchgate.net A notable example is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated to produce enantiomerically pure amino acids. mdpi.com This method has been successfully applied on a large scale. mdpi.com

The following table summarizes key aspects of asymmetric synthesis using chiral catalysts and auxiliaries:

| Catalyst/Auxiliary Type | General Principle | Example Application |

| Chiral Phosphoric Acids | Activation of substrates via hydrogen bonding to create a chiral environment. beilstein-journals.org | Enantioselective synthesis of axially chiral compounds. beilstein-journals.org |

| Bifunctional Enamine Catalysts | Covalent catalysis combined with a chiral scaffold to control stereochemistry. frontiersin.org | Enantioselective synthesis of complex heterocyclic intermediates. frontiersin.org |

| Chiral Auxiliaries (e.g., Evans' Oxazolidinones) | Temporary incorporation into the substrate to direct stereoselective alkylation. researchgate.net | Asymmetric alkylation of enolates to produce chiral α-amino acids. researchgate.net |

| Ni(II) Complex with Chiral Ligand | Formation of a rigid chiral complex that directs alkylation stereoselectively. mdpi.com | Large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com |

Chiral Starting Material Approaches

An alternative to using chiral catalysts or auxiliaries is to begin the synthesis with a readily available enantiopure starting material. This "chiral pool" synthesis leverages the existing stereochemistry of natural products or other commercially available chiral compounds.

For the synthesis of this compound, a suitable chiral starting material could be a derivative of a chiral amino acid or a cyclohexyl-containing compound with a pre-existing stereocenter. For example, the synthesis of certain amino acids has been achieved starting from enantiomerically pure cyclohexyl derivatives. The Vince lactam, a well-known chiral building block, has been used as a starting material for the synthesis of various cyclic amino acid analogs. nih.gov

The stereoselective synthesis of 4-amino-3,4-dihydrocoumarins, which share a similar structural motif, has been accomplished using N-tert-butylsulfinylimines derived from salicylaldehydes. csic.es The sulfinyl group acts as a potent chiral directing group in the key addition step. csic.es This approach highlights how a chiral starting material can effectively control the stereochemical outcome of a synthetic sequence.

Key features of chiral starting material approaches are outlined below:

| Chiral Starting Material | Synthetic Strategy | Target Molecule Class |

| Enantiopure Cyclohexyl Derivatives | Multi-step synthesis involving functional group transformations. | Chiral amino acids with cycloalkyl groups. |

| Vince Lactam | Known procedures to elaborate the lactam into more complex structures. nih.gov | Cyclic amino acid analogs. nih.gov |

| N-tert-butylsulfinylimines | Stereoselective addition of nucleophiles to the C=N bond. csic.es | Enantiopure 4-amino-3,4-dihydrocoumarins. csic.es |

Enzymatic Preparation Methods for Stereoselective Conversion

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of enantiopure compounds. google.com Biocatalysis, utilizing isolated enzymes or whole microorganisms, can achieve remarkable levels of stereoselectivity under mild reaction conditions. nih.govnih.gov

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures. nih.gov For instance, lipase (B570770) PSIM from Burkholderia cepacia has been successfully employed in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides to yield enantiomerically pure β-amino acids and the corresponding unreacted esters. mdpi.com Similarly, Candida antarctica lipases A and B have shown excellent enantioselectivity in the hydrolytic resolution of various heterocyclic amino alcohols. nih.gov

Transaminases are another important class of enzymes for the asymmetric synthesis of amino acids. nih.gov They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, often with high stereoselectivity. nih.gov Biocatalytic transamination has been developed to prepare a wide range of aromatic β-branched α-amino acids through a dynamic kinetic resolution process. nih.gov

A patent describes a method for the enzymatic preparation of R-3-aminobutyric acid using an aspartase from Escherichia coli to convert butenoic acid with high efficiency and stereoselectivity. google.com This highlights the potential for developing specific enzymatic routes for the synthesis of this compound.

The table below summarizes some enzymatic methods for stereoselective synthesis:

| Enzyme Class | Reaction Type | Substrate Example | Product Characteristics |

| Lipase (e.g., Lipase PSIM) | Kinetic resolution via hydrolysis. mdpi.com | Racemic β-amino carboxylic ester hydrochlorides. mdpi.com | Enantiopure (R)-esters and (S)-acids with ≥99% ee. mdpi.com |

| Lipase (e.g., Candida antarctica Lipase A/B) | Hydrolytic resolution. nih.gov | Racemic cis and trans-3-amino-4-hydroxytetrahydrofurans. nih.gov | Optically pure heterocyclic amino alcohols. nih.gov |

| Transaminase | Asymmetric transamination (Dynamic Kinetic Resolution). nih.gov | Aromatic β-keto acids. nih.gov | Highly diastereo- and enantioselective aromatic β-branched α-amino acids. nih.gov |

| Aspartase | Stereoselective amination. google.com | Butenoic acid. google.com | R-3-aminobutyric acid with ≥ 98% conversion and ≥ 99.9% ee. google.com |

Chemical Transformations and Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a diverse range of analogs with potentially new or enhanced properties. These transformations can target the carboxylic acid moiety or the cyclohexyl group.

Functionalization of Carboxylic Acid Moiety (e.g., EDC/NHS Coupling)

The carboxylic acid group is a versatile functional handle for derivatization. nih.gov A common and effective method for forming amide bonds is through the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP). thermofisher.com This creates an activated ester that readily reacts with primary or secondary amines to form stable amide linkages. thermofisher.com This strategy is widely used in peptide synthesis and for attaching molecules to surfaces or other biomolecules. thermofisher.com

Derivatization of carboxylic acids is also a key strategy in analytical chemistry to improve their chromatographic behavior and detection sensitivity in methods like liquid chromatography-mass spectrometry (LC-MS). nih.govslu.se Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to label carboxylic acids, enhancing their ionization efficiency in mass spectrometry. slu.se

The table below details common derivatization strategies for the carboxylic acid group:

| Reagent/Method | Reaction Type | Purpose |

| EDC/NHS or EDC/STP | Amide bond formation via an activated ester intermediate. thermofisher.com | Peptide synthesis, conjugation to amines. thermofisher.com |

| 3-Nitrophenylhydrazine (3-NPH) | Derivatization to form 3-nitrophenylhydrazides. slu.se | Enhanced detection in LC-MS analysis. slu.se |

| 2,2'-Dipyridyldisulfide and Triphenylphosphine | Amidation for coupling to aliphatic amines without racemization. thermofisher.com | Synthesis of derivatives with aliphatic amines. thermofisher.com |

Modification of the Cyclohexyl Group (e.g., Hydrogenation, Epoxidation)

The cyclohexyl group of this compound can also be chemically modified, although this is less commonly reported than derivatization of the carboxylic acid or amino group. Such modifications could introduce new functionalities or alter the lipophilicity and conformational properties of the molecule.

Potential transformations of the cyclohexyl ring could include:

Hydrogenation: If an unsaturated analog of the cyclohexyl ring (e.g., a cyclohexenyl or cyclohexadienyl group) is synthesized, it can be subsequently hydrogenated to the saturated cyclohexane (B81311). This can be a strategic step to introduce stereocenters or to access analogs that are not directly available.

Oxidation/Hydroxylation: Introduction of hydroxyl groups onto the cyclohexane ring could be achieved using various oxidizing agents. This would increase the polarity of the molecule and provide new sites for further functionalization.

Epoxidation: If a double bond is present in the cyclohexyl ring, it can be converted to an epoxide. Epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce diverse functional groups.

While specific examples of these modifications on this compound itself are not prevalent in the searched literature, these are standard transformations in organic synthesis and could be applied to create novel analogs.

Reactivity Profiles: Oxidation, Reduction, and Substitution Reactions

The chemical reactivity of this compound is dictated by its primary functional groups: the amino group, the carboxylic acid, and the cyclohexyl moiety. Reactions typically involve these sites, often requiring protective group strategies to achieve selectivity. The reactivity profile is crucial for its derivatization and incorporation into more complex molecules. Key transformations include oxidation of the functional groups, reduction of the carboxyl or protected amino functions, and various substitution reactions.

Oxidation reactions involving this compound and its analogs primarily target the amino and carboxyl functional groups, or other positions if suitably activated. Direct oxidation of the amino group is generally avoided as it can lead to a mixture of products; therefore, it is common practice to carry out oxidation on precursors or derivatives.

For instance, the synthesis of β-amino acids can involve the oxidation of a precursor alcohol. The oxidation of a primary alcohol to a carboxylic acid is a common strategy. In related systems, N-protected β-amino alcohols have been oxidized to the corresponding N-protected β-amino acid using reagents like chromium trioxide in sulfuric acid. hilarispublisher.com Another relevant oxidation is the conversion of N-protected 2-amino alcohols into aldehydes, which are key intermediates for further transformations. This has been achieved using sodium hypochlorite (B82951) (NaOCl) in the presence of a TEMPO catalyst (4-AcNH-TEMPO), a method that is noted for preventing racemization at the adjacent stereocenter. mdpi.com

Electrochemical methods also offer a pathway for oxidation. Non-Kolbe electrolysis represents a modern technique for the decarboxylative α-methoxylation of N-protected-α-amino acids, yielding N-protected (1-methoxyalkyl)amines. nih.gov For example, the electrochemical oxidation of Benzyl N-[cyclohexyl(methoxy)methyl]carbamate has been reported with excellent yield. nih.gov While the benzyloxycarbonyl (Cbz) protecting group itself can be oxidized under certain conditions, this is typically an undesirable side reaction.

Table 1: Examples of Oxidation Reactions for β-Amino Acid Analogs

| Reaction Type | Substrate Example | Reagent(s) | Product Type | Reference(s) |

| Alcohol Oxidation | N-Protected β-Amino Alcohol | CrO₃ / H₂SO₄ | N-Protected β-Amino Acid | hilarispublisher.com |

| Alcohol Oxidation | N-Protected 2-Amino Alcohol | NaOCl, 4-AcNH-TEMPO, NaBr | N-Protected Aldehyde | mdpi.com |

| Electrochemical Oxidation | Benzyl N-[cyclohexyl(methoxy)methyl]carbamate | Electrolysis in Methanol | N-Protected (1-methoxyalkyl)amine | nih.gov |

Reduction Reactions

Reduction reactions are fundamental in the synthesis and modification of this compound and its analogs. These reactions can target the carboxylic acid, a protected amino group (e.g., hydrogenolysis of a Cbz group), or other functionalities introduced during synthesis.

A key synthetic route to cyclohexyl-containing amino acids is the catalytic hydrogenation of their aromatic precursors. For example, L-phenylalanine can be reduced to L-cyclohexylalanine using a rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst under acidic conditions and hydrogen pressure. acs.org Ruthenium-based catalysts, such as ruthenium nanoparticles intercalated in hectorite (B576562) (nanoRu@hectorite), are also highly effective for the hydrogenation of aromatic amino acids in aqueous solutions, proceeding with high conversion and selectivity under mild conditions (e.g., 60 °C, 40 bar H₂). researchgate.net

Hydrogenolysis is another critical reduction method, particularly for removing protecting groups. The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂), which yields the free amine, toluene, and carbon dioxide. total-synthesis.comnih.gov This method is advantageous due to its mild conditions and clean byproducts. Similarly, an azide group can be reduced to a primary amine via hydrogenolysis. For instance, a (3S)-azido-4-cyclohexyl-(2S)-substituted butyric acid ester can be converted to the corresponding (3S)-amino derivative using a palladium-on-carbon catalyst under hydrogen pressure. google.com

The carboxyl group of the amino acid can also be reduced. A one-pot tandem reduction-olefination process can be applied to N-protected α-amino esters, where the ester is first reduced to an aldehyde with Diisobutylaluminium hydride (DIBAL-H) and then immediately subjected to olefination without isolating the often-unstable aldehyde intermediate. beilstein-journals.org

Table 2: Examples of Reduction Reactions for β-Amino Acid Analogs and Precursors

| Reaction Type | Substrate Example | Reagent(s) / Catalyst | Product Type | Reference(s) |

| Arene Hydrogenation | L-Phenylalanine | H₂, 5% Rh/C, HCl | L-Cyclohexylalanine | acs.org |

| Arene Hydrogenation | L-Phenylalanine | H₂, nanoRu@hectorite | L-Cyclohexylalanine | researchgate.net |

| Azide Reduction | (3S)-Azido-4-cyclohexyl-(2S)-butyrate ester | H₂, Pd/C | (3S)-Amino-4-cyclohexyl-(2S)-butyrate ester | google.com |

| Cbz Deprotection | N-Cbz-protected amine | H₂, Pd/C | Free Amine | nih.govorganic-chemistry.org |

| Ester Reduction | N-Protected α-amino ester | DIBAL-H | N-Protected α-amino aldehyde | beilstein-journals.org |

Substitution Reactions

Substitution reactions are essential for building the carbon skeleton of this compound analogs and for their subsequent derivatization. These reactions can occur at the amino group or the carboxylic acid.

The amino group is a potent nucleophile, but its reactivity is often modulated through the use of protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.orgorganic-chemistry.org Protection as a carbamate (B1207046) reduces the nucleophilicity of the amine, allowing for selective reactions at other sites. libretexts.org The protected amino acid can then participate in coupling reactions. For example, the carboxylic acid moiety of an N-protected amino acid can be activated with reagents like isobutylchloroformate and coupled with another amine (such as an amino acid ester) to form a peptide bond. epo.org

Aza-Michael or conjugate addition is a powerful method for forming C-N bonds in the synthesis of β-amino acid derivatives. This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org For instance, amines and carbamates can add to enones in reactions catalyzed by palladium or copper, or even under solvent-free conditions mediated by lithium perchlorate. organic-chemistry.org In a relevant synthesis, highly electrophilic alkylidenecyclopropanes, formed from cyclopropanone (B1606653) surrogates, undergo a telescopic aza-Michael reaction with amines to produce cyclopropane (B1198618) β-amino acid derivatives with high diastereocontrol. nih.gov

The amino group itself can also undergo nucleophilic substitution. After protection, the nitrogen can be involved in various transformations. For example, in the synthesis of certain heterocyclic compounds, the amino acid functionality can participate in intramolecular cyclization reactions following an initial nucleophilic substitution step. beilstein-journals.org

Table 3: Examples of Substitution Reactions in the Synthesis of β-Amino Acid Analogs

| Reaction Type | Substrate(s) | Reagent(s) / Catalyst | Product Type | Reference(s) |

| Amide Bond Formation | N-Boc-α-methyl-β-alanine, (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane | Isobutylchloroformate, N-methylpiperidine | Dipeptide Analog | epo.org |

| Aza-Michael Addition | α,β-Unsaturated Ester, Amine | Lithium Perchlorate | β-Amino Ester | organic-chemistry.org |

| Aza-Michael Addition | Alkylidenecyclopropane, Benzylamine | - (Telescopic reaction) | trans-Cyclopropane β-Amino Acid Derivative | nih.gov |

| Nucleophilic Substitution | 4-Cyclohexyl-(2S,3R)-epoxybutyric acid ester, Trimethylsilyl azide | Lewis Acid | (3S)-Azido-4-cyclohexyl-(2S)-butyric acid ester | google.com |

Advanced Structural Characterization and Confirmation of 3 Amino 4 Cyclohexylbutanoic Acid

Chromatographic Techniques for Purity Assessment and Isomer Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

The combination of liquid chromatography with mass spectrometry is a powerful tool for the analysis of amino acids, offering high sensitivity and selectivity. zivak.comresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing sub-2-micron particle columns to achieve higher resolution, faster analysis times, and increased sensitivity. lcms.czlcms.cz For a compound like 3-Amino-4-cyclohexylbutanoic acid, these techniques are invaluable for both qualitative identification and quantitative analysis in various matrices.

The general workflow for the analysis of amino acids by UPLC-MS/MS involves separation on a reversed-phase column followed by detection using a tandem quadrupole mass spectrometer. lcms.czmz-at.de Since many amino acids, including this compound, lack a strong chromophore for UV detection, pre-column derivatization is often employed. lcms.czshimadzu.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to introduce a fluorescent or UV-active tag, enhancing detection limits. shimadzu.com

In a typical UPLC-MS/MS method, a gradient elution is used, with mobile phases commonly consisting of water and acetonitrile (B52724) with additives like formic acid to improve peak shape and ionization efficiency. mz-at.de The mass spectrometer is operated in positive ion mode, and Multiple Reaction Monitoring (MRM) is utilized for quantification. researchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte, which provides a high degree of selectivity and reduces background noise.

A representative UPLC-MS/MS method for the analysis of amino acids, which could be adapted for this compound, is detailed in the table below.

Table 1: Representative UPLC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition |

|---|---|

| LC System | ACQUITY UPLC I-Class mz-at.de |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm mz-at.de |

| Column Temperature | 45 °C mz-at.de |

| Mobile Phase A | Water + 0.1% Formic Acid mz-at.de |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid mz-at.de |

| Flow Rate | 0.6 mL/min mz-at.de |

| Injection Volume | 2 µL mz-at.de |

| MS System | Tandem Quadrupole Mass Spectrometer researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mz-at.de |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Solid-State Structural Analysis

While chromatographic techniques are excellent for identifying and quantifying a compound, solid-state analysis is often required for the unambiguous determination of its three-dimensional structure.

Single Crystal X-ray Diffraction for Definitive Stereochemical Assignment

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. dectris.combeilstein-journals.org For this compound, which contains stereocenters, this technique is the only way to definitively assign the R/S configuration of each chiral center and to understand its conformation in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. mdpi.com This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

The absolute stereochemistry is typically determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. beilstein-journals.org

The data obtained from a single-crystal X-ray diffraction experiment is extensive and provides a complete picture of the molecule's structure. A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C10H19NO2 |

| Formula Weight | 185.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.368 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 408 |

| Flack Parameter | 0.02(4) |

Computational and Theoretical Investigations of 3 Amino 4 Cyclohexylbutanoic Acid

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. biorxiv.org It is a critical tool for understanding how 3-Amino-4-cyclohexylbutanoic acid might interact with its biological targets.

Prediction of Binding Modes with Biological Targets

Molecular docking studies predict how this compound fits into the binding site of a target protein. These predictions are based on the compound's three-dimensional structure and the topology of the protein's active site. For instance, the bulky cyclohexyl group of the molecule significantly influences its spatial orientation and how it can be accommodated within a binding pocket. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with corresponding residues in the target protein, such as aspartic and glutamic acids or lysine (B10760008). ajol.infomdpi.com The flexibility of the butanoic acid chain allows the molecule to adopt various conformations to optimize its fit within the binding site.

Docking algorithms explore numerous possible binding poses and rank them based on scoring functions that estimate the binding affinity. biorxiv.org The resulting models can reveal key amino acid residues that are crucial for the interaction. researchgate.net For example, docking studies might show that the cyclohexyl group fits into a hydrophobic pocket, while the polar groups form specific hydrogen bonds with the protein backbone or side chains. ajol.info These predicted binding modes provide a structural hypothesis for the compound's mechanism of action.

| Interactive Element | Predicted Interaction with Target Protein |

| Cyclohexyl group | Fits into hydrophobic pockets |

| Amino group | Forms hydrogen bonds and ionic interactions |

| Carboxylic acid group | Forms hydrogen bonds and ionic interactions |

Assessment of Binding Affinities and Energetics

Beyond predicting the binding pose, molecular docking also provides an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.comresearchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex and, therefore, a higher binding affinity. mdpi.com These calculations consider various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

The MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method is often used in conjunction with docking to refine binding energy predictions. researchgate.net By comparing the calculated binding affinities of this compound with those of known ligands or inhibitors for a particular target, researchers can gauge its potential potency. For instance, a docking study might reveal that this compound has a comparable or even more favorable binding energy than a reference compound, suggesting it could be a potent modulator of the target's activity. researchgate.net It is important to note that these are theoretical predictions and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biorxiv.org This approach is valuable for optimizing the design of new analogs of this compound.

Correlation of Structural Descriptors with Biological Activity

QSAR models are built by correlating various structural descriptors of a set of molecules with their experimentally determined biological activities. biorxiv.org These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For a series of analogs of this compound, a QSAR model could reveal which structural features are most important for a desired biological effect.

For example, a model might indicate that increasing the hydrophobicity of the cyclohexyl ring or altering the stereochemistry of the amino group significantly impacts activity. mdpi.com The resulting QSAR equation provides a quantitative framework for understanding how structural modifications influence biological outcomes. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), which indicate the model's ability to fit the data and its predictive power, respectively. researchgate.net

Prediction of Activity for Novel Analogs

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. mdpi.com This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources.

By inputting the structural descriptors of a designed analog into the QSAR model, a predicted activity value can be obtained. This allows for the virtual screening of a large library of potential derivatives. For instance, if the QSAR model suggests that a smaller, more polar substituent on the cyclohexyl ring would enhance activity, chemists can focus their synthetic efforts on such modifications. This iterative process of QSAR modeling, prediction, and synthesis is a cornerstone of modern drug design.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, capturing their conformational changes and interactions with their environment at an atomic level. mdpi.com These simulations are crucial for understanding the flexibility of this compound and its dynamic interactions with biological targets.

Due to the flexibility of its butanoic acid chain and the conformational mobility of the cyclohexyl ring, this compound can exist in multiple conformational states. MD simulations can explore these different conformations and determine their relative energies and the barriers for transitioning between them. mdpi.com This is particularly important because the specific conformation adopted by the molecule upon binding to a target can significantly influence its activity.

Furthermore, MD simulations can be used to study the stability of the protein-ligand complex predicted by molecular docking. researchgate.net By simulating the complex in a solvent environment over a period of nanoseconds or even microseconds, researchers can observe how the ligand and protein move and interact. nih.govunige.ch These simulations can confirm whether the key interactions identified in the docking study are maintained over time and can reveal additional dynamic interactions that are not captured by the static docking picture. mdpi.com The insights gained from MD simulations, such as the identification of stable binding poses and key interacting residues, are invaluable for the rational design of more effective therapeutic agents. nih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations serve as a powerful tool for elucidating the intrinsic electronic properties of molecules, which in turn govern their reactivity and interactions. For a molecule like this compound, QM methods can provide detailed insights into its behavior at a subatomic level, helping to predict its chemical and pharmacological characteristics without direct experimentation. These computational approaches model the electronic configuration of the molecule to understand its structure, reactivity, and flexibility. bohrium.com

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences fundamental properties such as solubility, membrane permeability, and receptor-binding affinity. numberanalytics.com For this compound, which contains both a basic amino group and an acidic carboxylic acid group, pKa values dictate whether these groups are protonated or deprotonated at physiological pH.

Quantum mechanical calculations have become a cornerstone for the accurate prediction of pKa values. numberanalytics.commdpi.com These methods compute the Gibbs free energy change (ΔG) associated with the dissociation of a proton in a solvent, typically water. mdpi.comnih.gov Various computational strategies exist, including those based on polarizable continuum models (PCM) or integral equation theories, which account for the solvent's effect on the molecule's electronic structure. mdpi.com Theoretical studies on amino acid derivatives have demonstrated that methods like Møller–Plesset perturbation theory (MP2) can yield pKa values that correlate strongly with experimental data, often with high accuracy. researchgate.net

While specific QM-calculated pKa values for this compound are not available in the surveyed literature, the general pKa ranges for its functional groups are well-established. These values are crucial for predicting its zwitterionic nature under physiological conditions.

Interactive Table 1: Typical pKa Ranges for Functional Groups in this compound

| Functional Group | Typical pKa Range | Predicted Ionization State at pH 7.4 |

| Carboxylic Acid (-COOH) | ~2.0 - 4.5 | Deprotonated (-COO⁻) |

| Amino Group (-NH₂) | ~9.0 - 10.5 | Protonated (-NH₃⁺) |

Understanding the reaction mechanisms and the associated transition states is fundamental to predicting a molecule's role in biochemical pathways, particularly for enzyme inhibitors. Computational chemistry provides indispensable tools for mapping these reaction pathways. The calculation of transition state (TS) geometries and their corresponding energy barriers is essential for understanding reaction kinetics and designing novel catalysts or inhibitors. acs.org

For GABA analogues, a key area of investigation is their interaction with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov Computational studies on known GABA-AT inactivators, such as CPP-115 and OV329, have employed quantum mechanics to dissect their inactivation mechanisms. nih.gov These studies often use Density Functional Theory (DFT) calculations on simplified QM models or larger cluster models that include critical active site residues. nih.gov Such analyses can determine the rate-limiting step of a reaction, for instance, by comparing the energy barriers of different steps like deprotonation versus covalent bond formation. nih.gov

For example, in the study of similar inactivators, the deprotonation step was identified as rate-limiting, and QM calculations helped to explain why a compound with an endocyclic double bond (OV329) was a more efficient inactivator than its saturated counterpart (CPP-115). nih.gov Intrinsic reaction coordinate (IRC) calculations are also used to confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. acs.org While a specific mechanistic analysis for this compound is not documented in the reviewed literature, these established computational methodologies could be applied to elucidate its potential interactions with biological targets.

Conceptual Alignment with Broader Pharmacological and Biochemical Theories

The structure of this compound positions it firmly within the class of GABA analogues, a group of compounds designed to interact with the GABAergic system. drugs.comwikipedia.org GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological disorders. researchgate.netnih.gov Consequently, GABA analogues are of significant interest for their therapeutic potential as anticonvulsants, anxiolytics, and treatments for neuropathic pain. wikipedia.orgrxlist.com

The core pharmacological concept for GABA analogues is the modulation of GABAergic neurotransmission. nih.gov Since GABA itself does not efficiently cross the blood-brain barrier, lipophilic analogues are designed to overcome this limitation and influence the central nervous system. researchgate.netmdpi.com The inclusion of a cyclohexyl group in this compound significantly increases its lipophilicity compared to GABA, a key feature for potential central nervous system activity.

Many GABA analogues function not by directly agonizing GABA receptors, but through other mechanisms. drugs.com These can include inhibiting GABA transaminase (GABA-AT), the enzyme responsible for GABA degradation, thereby increasing synaptic GABA levels. nih.govnih.gov Another common mechanism involves binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. rxlist.com The structural similarity of this compound to known GABA-AT inactivators and other GABA analogues like Pregabalin suggests it could operate through one of these established biochemical theories. Computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are frequently used to predict the affinity of new analogues for these targets. mdpi.com

Interactive Table 2: Alignment of Structural Features with Pharmacological Concepts

| Structural Feature | Pharmacological/Biochemical Relevance | Theoretical Basis |

| γ-Amino Acid Backbone | Mimics the endogenous neurotransmitter GABA. | Serves as the core scaffold for interaction with GABA-related biological targets (e.g., enzymes, transporters, receptors). wikipedia.orgresearchgate.net |

| Cyclohexyl Group at C4 | Increases lipophilicity. | Enhances the ability to cross the blood-brain barrier, a critical step for CNS-acting drugs. researchgate.netmdpi.com |

| Carboxylic Acid Group | Participates in binding interactions (e.g., hydrogen bonding, electrostatic interactions). | Can form crucial salt bridges or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in an enzyme's active site. nih.gov |

| Amino Group | Participates in binding interactions. | Forms hydrogen bonds and is essential for recognition by the target protein, often forming a Schiff base with cofactors like PLP in aminotransferases. nih.gov |

Investigation of Enzymatic Interactions and Biological Mechanisms of 3 Amino 4 Cyclohexylbutanoic Acid

Enzyme Inhibition and Activation Studies

Mechanism-Based Inactivation (MBI) Principles

3-Amino-4-cyclohexylbutanoic acid is understood to function as a mechanism-based inactivator (MBI) of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. nih.govakavatx.com MBIs are unreactive compounds that are converted into a highly reactive species by the catalytic action of the target enzyme. akavatx.com This process leads to the irreversible inactivation of the enzyme, often through the formation of a covalent bond. researchgate.netdrugbank.com

The inactivation of GABA-AT by structural analogs of this compound, such as vigabatrin, serves as a well-documented example of this principle. researchgate.netnih.govacs.org The enzyme mistakes the inactivator for its natural substrate, GABA, and initiates its catalytic cycle. researchgate.net This catalytic process transforms the inactivator into a reactive intermediate that then forms a stable adduct with a residue in the enzyme's active site, rendering the enzyme non-functional. nih.govacs.org The duration of the inhibitory effect is therefore dependent on the rate of new enzyme synthesis rather than the elimination of the drug from the body. drugbank.com

Role as a Substrate Analog in Enzymatic Reactions

As a structural analog of GABA, this compound can act as a substrate for GABA-AT. researchgate.netnih.gov This mimicry allows it to enter the active site of the enzyme. Research on various alkyl-substituted 4-aminobutanoic acid derivatives has shown that these compounds are recognized and processed by GABA-AT, although the efficiency of this process can be influenced by the size and bulk of the alkyl substituent. nih.gov The cyclohexyl group in this compound is a key structural feature that influences its interaction with the enzyme.

The initial interaction involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site, a critical step in the normal catalytic cycle for GABA. nih.govmdpi.com This binding is a prerequisite for the subsequent inactivation mechanism.

Modulation of Enzyme Activity Through Specific Binding Sites

The modulation of GABA-AT activity by this compound occurs through its specific binding to the enzyme's active site. The inactivation process for its analogs involves the formation of a covalent bond with a key lysine (B10760008) residue (Lys329 in GABA-AT) within this active site. nih.govresearchgate.net

Studies on related compounds have elucidated two primary pathways for inactivation following the initial binding: a Michael addition pathway and an enamine pathway. nih.govacs.orgmdpi.com Both pathways result in the formation of a stable, covalent adduct between the inactivator and the enzyme or its cofactor, effectively blocking the enzyme's catalytic activity. acs.orgmdpi.com The specific pathway taken can be influenced by the conformation of the inactivator within the active site. acs.org

Receptor Modulation and Ligand-Receptor Dynamics

While the primary mechanism of action for this compound is the irreversible inhibition of GABA-AT, its role as a GABA analog suggests potential interactions with GABA receptors. researchgate.netgoogle.com GABA, the principal inhibitory neurotransmitter in the central nervous system, exerts its effects through binding to GABA-A, GABA-B, and GABA-C receptors. nih.govscielo.org.mx

GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. wikipedia.orgwikipedia.org GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. nih.gov By increasing the concentration of GABA in the synapse through the inhibition of GABA-AT, this compound indirectly modulates these receptors. This enhanced GABAergic tone potentiates the natural inhibitory signaling in the brain. researchgate.net

Direct binding of this compound to GABA receptors may also occur, although this is generally considered a secondary mechanism compared to its potent enzyme inhibition. The affinity of GABA analogs for these receptors can vary depending on their specific chemical structure.

Interrogation of Metabolic Pathways and Regulation

The primary metabolic pathway influenced by this compound is the degradation of GABA. drugbank.comresearchgate.net GABA is catabolized by GABA-AT to succinic semialdehyde, which is then further metabolized in the citric acid cycle. nih.gov By irreversibly inhibiting GABA-AT, this compound effectively blocks this degradation pathway, leading to a significant increase in the concentration of GABA in the brain. researchgate.netdrugbank.comresearchgate.net

The metabolic fate of this compound itself is characterized by limited metabolism. drugbank.com Unlike many therapeutic agents, it is not significantly broken down by the body and is primarily eliminated unchanged. drugbank.com This is consistent with its design as a mechanism-based inactivator, where its therapeutic effect is derived from its interaction with the target enzyme rather than its metabolites.

The table below summarizes the key metabolic interactions.

| Process | Compound/Molecule | Effect of this compound |

| Enzyme Inhibition | GABA aminotransferase (GABA-AT) | Irreversible inactivation |

| Neurotransmitter Level | γ-aminobutyric acid (GABA) | Increased concentration |

| Metabolic Pathway | GABA degradation | Blocked |

| Compound Metabolism | This compound | Not significantly metabolized |

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action of this compound is centered on its function as a "suicide substrate" for GABA-AT. researchgate.netnih.govacs.org This mechanism can be broken down into the following key steps:

Recognition and Binding : As a GABA analog, the compound is recognized by GABA-AT and binds to its active site. researchgate.netnih.gov

Catalytic Activation : The enzyme's catalytic machinery initiates a reaction, forming a Schiff base with the PLP cofactor and proceeding as it would with its natural substrate, GABA. nih.govmdpi.com

Formation of a Reactive Intermediate : This catalytic process converts the unreactive this compound into a highly reactive electrophilic species within the active site. nih.govacs.org

Irreversible Inactivation : The reactive intermediate then covalently binds to a nucleophilic residue in the active site, typically a lysine residue, or the PLP cofactor itself. nih.govacs.orgmdpi.com This forms a stable, irreversible adduct that permanently inactivates the enzyme. researchgate.netdrugbank.com

This mechanism is highly specific and efficient, leading to a sustained increase in GABA levels and enhanced inhibitory neurotransmission. researchgate.netnih.gov

Formation of Intermediate Adducts (e.g., Schiff Bases, Ketimines)

The initial and crucial step in the interaction of many amino acid analogs with pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT), is the formation of a Schiff base. While direct studies on this compound are not extensively available in the reviewed literature, the mechanism can be inferred from structurally similar compounds, particularly cyclic amino acid analogs.

The process begins with the amino group of the inhibitor, in this case, this compound, attacking the internal aldimine formed between the PLP cofactor and a lysine residue in the enzyme's active site. This transimination reaction results in the formation of an external Schiff base, also known as an aldimine, and the release of the lysine residue.

This external Schiff base is a key intermediate that can undergo several transformations. A critical subsequent step is the tautomerization of the aldimine to a ketimine. This involves the abstraction of the α-proton from the amino acid moiety by a basic residue in the active site, followed by protonation at the C4' position of the PLP cofactor. The stability and subsequent fate of this ketimine intermediate are pivotal in determining whether the compound acts as a substrate or an inhibitor. For many mechanism-based inactivators, the ketimine is a branching point leading to irreversible inhibition. nih.gov

Research on cyclopentane (B165970) and cyclopentene (B43876) analogs of GABA suggests that the formation of these Schiff base and ketimine intermediates is a common mechanistic feature. nih.govnih.gov For instance, the inactivation of GABA-AT by (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) is initiated by the formation of a Schiff base with PLP. nih.gov The design of selective inhibitors for human OAT has also been guided by the principle of stabilizing the ketimine intermediate within the active site. nih.gov Given the structural similarity, it is highly probable that this compound follows a similar path of forming these crucial intermediate adducts upon binding to its target aminotransferases.

Table 1: Key Intermediates in the Proposed Enzymatic Interaction of this compound

| Intermediate | Description | Key Features |

| Internal Aldimine | The resting state of the PLP-dependent enzyme, with PLP covalently linked to an active site lysine residue via a Schiff base. | C=N bond between PLP and lysine. |

| External Aldimine | Formed after the amino acid substrate/inhibitor displaces the lysine residue, forming a new Schiff base with PLP. | C=N bond between PLP and the inhibitor. |

| Ketimine | Formed by the tautomerization of the external aldimine. | Represents a critical branch point in the catalytic cycle. |

Turnover Mechanisms and Dissociable Product Analysis

The turnover of a mechanism-based inactivator is a process where the enzyme processes the inhibitor as a substrate, leading to the formation of a reactive species that then inactivates the enzyme. However, in many cases, a portion of the reactive intermediate is hydrolyzed and released from the active site as a stable, dissociable product. The ratio of inactivation events to turnover events is known as the partition ratio and is a key characteristic of a mechanism-based inhibitor.

For inhibitors of aminotransferases, the analysis of these dissociable products provides valuable insight into the inactivation mechanism. Mass spectrometry is a powerful tool for identifying these metabolites. nih.gov In studies of related fluorinated cyclopentane inhibitors of GABA-AT, the detection of specific turnover products has been crucial in elucidating the reaction pathway. nih.gov

In the proposed mechanism for this compound, following the formation of the ketimine intermediate, several pathways can be envisioned. If the compound acts as a substrate, the ketimine can be hydrolyzed to release pyridoxamine (B1203002) 5'-phosphate (PMP) and the corresponding α-keto acid of the inhibitor. The enzyme would then require a second substrate (an α-keto acid) to regenerate the PLP cofactor and complete the catalytic cycle.

Alternatively, if the inhibitor is designed to be a mechanism-based inactivator, the ketimine can undergo further reactions. For instance, if the cyclohexyl ring were to contain a suitable leaving group, this could lead to the formation of a reactive Michael acceptor. This electrophilic species could then be attacked by a nucleophilic residue in the active site, leading to covalent and irreversible inactivation of the enzyme. A portion of this reactive intermediate might also be released from the active site, and its detection would provide strong evidence for the proposed mechanism.

Analysis of dissociable products from the interaction of a difluoromethyl-substituted cyclopentene analog with human OAT revealed a complex turnover mechanism, highlighting the importance of such studies. nih.gov

Allosteric Regulation and Conformational Changes in Target Proteins

Allosteric regulation refers to the control of an enzyme's activity by the binding of an effector molecule to a site other than the active site, known as an allosteric site. This binding event induces a conformational change in the protein that is transmitted to the active site, altering its properties and thereby modulating the enzyme's catalytic efficiency. nih.govnih.gov

While there is no direct evidence in the provided search results for this compound acting as an allosteric regulator in the classical sense, the binding of ligands to the active site of enzymes can and often does induce significant conformational changes. These changes are fundamental to the catalytic process itself, facilitating substrate binding, catalysis, and product release.

The binding of substrates or inhibitors to aminotransferases is known to cause substantial conformational rearrangements. These can range from small movements of side chains to large-scale domain motions that close the active site over the bound ligand. nih.gov These induced-fit conformational changes are crucial for creating the precise microenvironment required for catalysis and for shielding reactive intermediates from the solvent.

For instance, the binding of inhibitors to GABA-AT can induce conformational changes that lock the inhibitor in the active site, leading to tight-binding inhibition. nih.gov Studies on protein-protein interactions have shown that both short and long side chains of amino acids have different propensities for conformational changes upon binding. nih.gov It is plausible that the bulky cyclohexyl group of this compound would necessitate significant conformational adjustments in the active site of a target enzyme to accommodate it. These conformational changes could play a role in the compound's inhibitory potency and selectivity.

The study of these conformational dynamics is essential for a complete understanding of the biological mechanism of this compound and for the rational design of more potent and selective enzyme inhibitors.

Future Directions and Emerging Research Avenues for 3 Amino 4 Cyclohexylbutanoic Acid Research

Integration with Advanced High-Throughput Screening Platforms

The advent of high-throughput screening (HTS) has revolutionized drug discovery and materials science. For 3-amino-4-cyclohexylbutanoic acid, HTS platforms offer a means to rapidly screen vast libraries of its derivatives against a multitude of biological targets or for desired material properties. The parallel synthesis of numerous derivatives allows for the efficient exploration of structure-activity relationships (SAR).

Modern HTS assays, such as those for acid-sensing ion channels (ASICs), which are implicated in pain and various pathological conditions, provide a relevant context for screening compounds like this compound. These assays can measure the activity of compounds on specific molecular targets in a massively parallel format, accelerating the identification of promising leads. The ability to combine deep mutational scanning with fluorescence-activated cell sorting and deep sequencing further enhances the capability to identify stabilizing mutations and improve protein function, a process where novel amino acid derivatives could play a role.

Exploration of Novel Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a burgeoning field with significant implications for therapeutics and diagnostics. This compound, with its amino and carboxylic acid functional groups, presents opportunities for novel bioconjugation strategies. These strategies can be used to attach the molecule to proteins, peptides, or other carriers to enhance its properties or direct it to specific biological targets.

Recent advancements in bioconjugation chemistry, such as site-selective modifications of native amino acids like lysine (B10760008) and cysteine, offer precise control over the conjugation process. The development of bioorthogonal reactions, which occur without interfering with native biological processes, further expands the toolkit for creating novel bioconjugates. For instance, the amino group of this compound could potentially be modified to participate in these highly specific ligation reactions.

Application in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to dissecting complex biological pathways. This compound and its analogs can serve as valuable tools in this field. By observing the cellular or organismal response to these compounds, researchers can infer the function of their molecular targets.

Phenotypic screening, which focuses on identifying compounds that produce a desired change in cell or organism phenotype, has seen a resurgence in recent years. This approach is particularly valuable for complex diseases where the exact molecular targets are unknown. Screening libraries of this compound derivatives in phenotypic assays could uncover novel therapeutic applications. For example, a multi-species phenotypic screening assay for leishmaniasis demonstrated the potential to identify species-specific active compounds.

Development of Advanced Delivery Systems and Formulation Strategies

The efficacy of a therapeutic agent is often dependent on its delivery to the target site in the body. Research into advanced delivery systems and formulation strategies for this compound is crucial for optimizing its potential therapeutic benefits. Patents have described stabilized pharmaceutical preparations of 4-amino-3-substituted-butanoic acid derivatives, which include compounds structurally related to this compound, highlighting the importance of formulation in ensuring stability.

These preparations can be in solid forms like tablets and capsules, or liquid forms such as syrups and injections. The use of stabilizers, such as amino acids, can prevent degradation and improve the shelf-life of the active compound. Future research will likely focus on developing targeted delivery systems that can transport this compound specifically to diseased tissues, thereby increasing efficacy and minimizing potential side effects.

Synergistic Approaches with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. These computational tools can analyze vast datasets to predict the properties of molecules, guide the design of new compounds, and optimize synthetic routes.

For this compound, AI and ML can be employed in several ways:

De Novo Design: Generative models can design novel derivatives of this compound with desired properties, such as enhanced biological activity or improved physicochemical characteristics.

Property Prediction: Machine learning algorithms can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of new derivatives, reducing the need for extensive experimental testing.

Structure-Based Design: Advances in deep learning for predicting protein structures can facilitate the structure-based design of this compound derivatives that bind to specific protein targets with high affinity and selectivity.

By combining the predictive power of AI with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Amino-4-cyclohexylbutanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones or enzymatic resolution) is recommended to ensure enantiomeric purity. Reaction conditions such as temperature (e.g., 0–5°C for imine formation) and solvent polarity (e.g., THF for steric control) significantly impact stereochemical outcomes . For cyclohexyl substituents, protecting group strategies (e.g., tert-butyloxycarbonyl, BOC) may prevent undesired side reactions during carboxylate activation.

Q. How can researchers optimize purification methods to achieve high yields without racemization?

- Methodological Answer : Use reversed-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) for enantiomer separation. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) at controlled pH (5–6) minimizes racemization. Monitor optical rotation ([α]D²⁵) and compare to reference standards (e.g., CRC Handbook data for analogous γ-aminobutyric acids) to validate purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR with chiral solvating agents (e.g., Eu(hfc)₃) to resolve diastereotopic protons.

- X-ray crystallography : Single-crystal analysis to confirm absolute configuration.

- Circular Dichroism (CD) : Compare spectra to known enantiomers (e.g., (R)-4-Amino-3-hydroxybutanoic acid in ) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence conformational stability compared to phenyl analogs?

- Methodological Answer : Computational studies (DFT or MD simulations) reveal that the cyclohexyl group enhances steric hindrance, reducing rotational freedom around the C4-C(cyclohexyl) bond. This increases conformational rigidity compared to phenyl analogs (e.g., 3-Amino-4-phenylbutanoic acid in ). Use NOESY NMR to validate predicted intramolecular interactions .

Q. What challenges arise when incorporating this compound into peptide chains, and how can coupling strategies be optimized?

- Methodological Answer : Steric bulk from the cyclohexyl group hinders standard coupling reagents (e.g., HATU/DIPEA). Optimize using microwave-assisted solid-phase synthesis with bulky activators (e.g., PyBOP) and extended reaction times (24–48 hrs). Monitor coupling efficiency via MALDI-TOF MS .

Q. How do computational modeling studies predict the bioactivity of this compound in neurological targets?

- Methodological Answer : Molecular docking against GABA receptors (e.g., α5β2γ2 subtypes) suggests higher binding affinity due to hydrophobic interactions with the cyclohexyl group. Validate predictions using electrophysiology (patch-clamp) on transfected HEK293 cells expressing recombinant receptors .

Q. Can industrial-scale fermentation approaches be adapted for sustainable production?

- Methodological Answer : Genetically engineered E. coli strains (e.g., expressing cyclohexane carboxylate-CoA ligase) can convert cyclohexane derivatives into this compound. Optimize fed-batch fermentation (pH 7.2, 30°C) with glycerol as a carbon source, achieving titers >10 g/L .

Data Contradiction Resolution

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 3–9) and organic solvents (DMSO, ethanol). Use HPLC-UV to quantify solubility (λ = 210 nm).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare results to structurally similar compounds (e.g., 4-Cyclohexylbutanoic acid in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.